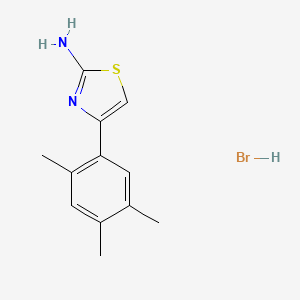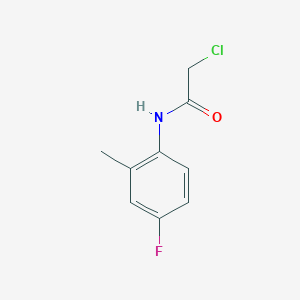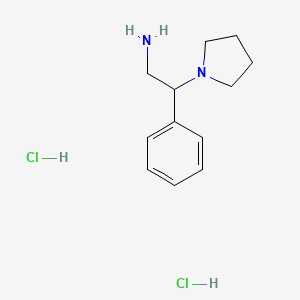![molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8](/img/structure/B1356633.png)
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone” is similar to the one you’re asking about . Another related compound is “7,14-Dithioketo-5,7,12,14-tetrahydroquinolino-[2,3-b]-acridine (DTQ)”, which is a thionated derivative of quinacridone (QA) known as a red pigment .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Organic Electronic Device Applications
“N,N’-Dibutylquinacridone” is a novel class of commercially available quinacridones for organic electronics . These molecules have been studied for their optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and finally performance in organic field effect transistor devices .
Role of Substitution in Charge Transport Properties
The substitution plays a critical role in the charge transport properties of “N,N’-Dibutylquinacridone”. It has been found that methyl substituted amine is the most favorable, followed by di-phenyl and finally di-butyl .
Use in Flexible Electronics
Organic electronics based on carbon enable the fabrication of extremely flexible, highly conformable and even imperceptible electronic devices . “N,N’-Dibutylquinacridone” could potentially be used in these applications due to its properties.
Potential Use in Bioelectronic Components
There is potential for “N,N’-Dibutylquinacridone” to be used in bioelectronic components for sports and recreation, as well as in imperceptible electronic platforms for surgical and diagnostic implants .
Use in Organic Light-Emitting Diode (OLED) Materials
“N,N’-Dibutylquinacridone” has been mentioned in the context of Organic Light-Emitting Diode (OLED) materials . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Use in Synthesis of High Yield, Low Cost Materials
“N,N’-Dibutylquinacridone” is easy to synthesize in high yield at low cost . This makes it very appealing for the development of sustainable organic electronic devices and integrated sensors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | |
Q & A
Q1: What makes N,N'-Dibutylquinacridone a good photoinitiator for polymerization reactions, and how does its performance compare to other photoinitiators?
A1: DBQA exhibits excellent panchromatic properties, meaning it can efficiently absorb light and initiate polymerization reactions across a broad range of wavelengths, including violet, blue, green, and yellow light. [] This versatility makes it suitable for various light sources, such as LEDs and laser diodes.
Q2: What are the potential applications of N,N'-Dibutylquinacridone in material science based on its photoinitiation properties?
A2: The research highlights DBQA's effectiveness in polymerizing multifunctional monomers, achieving high conversion rates for both epoxides and acrylates. [] This ability opens doors to numerous applications, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)






